molecular formula C12H15NO2 B8354332 N-(4-Oxo-4-phenylbutyl)acetamide

N-(4-Oxo-4-phenylbutyl)acetamide

Cat. No. B8354332
M. Wt: 205.25 g/mol
InChI Key: WHMXOHFLAHBICV-UHFFFAOYSA-N
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Patent
US06034272

Procedure details

Pyridinium chlorochromate (10.08 g, 46.8 mmol) was added to a solution of N-(4-hydroxy-4-phenyl-butyl)-acetamide (6.46 g, 31.2 mmol), prepared in the previous step, in 200 ml of methylene chloride and the mixture stirred at room temperature for 1.5 hours. The entire reaction mixture was poured onto 200 g of silica gel (230-400 mesh) and the material eluted with ethyl acetate. Isolation of the major fraction gave N-(4-oxo-4-phenyl-butyl)-acetamide (4.35 g, 68%) as a light brown solid, mp 92-95° C.
Quantity
10.08 g
Type
reactant
Reaction Step One
Name
N-(4-hydroxy-4-phenyl-butyl)-acetamide
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[OH:12][CH:13]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:14][CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19]>C(Cl)Cl>[O:12]=[C:13]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)[CH2:14][CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
10.08 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
N-(4-hydroxy-4-phenyl-butyl)-acetamide
Quantity
6.46 g
Type
reactant
Smiles
OC(CCCNC(C)=O)C1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entire reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto 200 g of silica gel (230-400 mesh)
WASH
Type
WASH
Details
the material eluted with ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C(CCCNC(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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